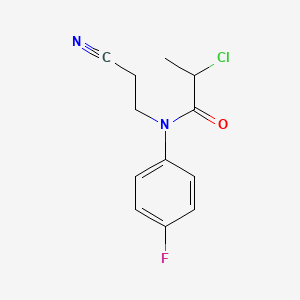
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide is an organic compound characterized by the presence of a chloro group, a cyanoethyl group, and a fluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, acrylonitrile, and 2-chloropropionyl chloride.
Step 1 - N-Alkylation: 4-fluoroaniline is reacted with acrylonitrile in the presence of a base (e.g., sodium hydride) to form N-(4-fluorophenyl)-2-cyanoethylamine.
Step 2 - Acylation: The resulting amine is then acylated with 2-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: 4-fluorophenylacetic acid and 2-cyanoethylamine.
Reduction: 2-aminoethyl-N-(4-fluorophenyl)propanamide.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide depends on its application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes involved in neurotransmitter pathways.
Material Properties: In materials science, the compound’s electronic properties are exploited to create materials with desired conductivity or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide: Contains a methyl group instead of a fluorine atom, potentially altering its electronic properties.
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBLBHZGOJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
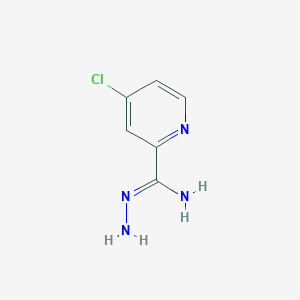
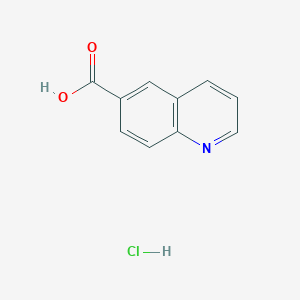

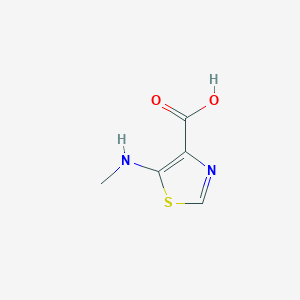
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)
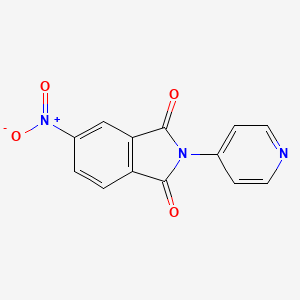
![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)
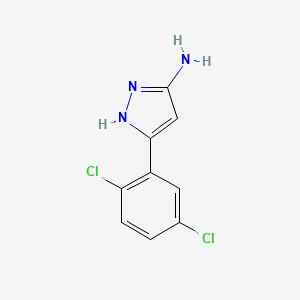
![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)
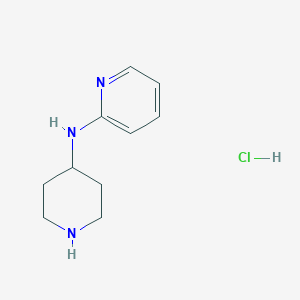
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
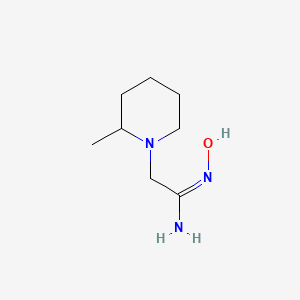
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

